Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- is a compound that belongs to the class of oxadiazole derivatives The structure of this compound includes an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
The synthesis of acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- typically involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized using phosphorus oxychloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with acetic anhydride to introduce the thioacetic acid moiety. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The oxadiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro compounds.
Scientific Research Applications
Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Due to its biological activities, it is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. For example, the compound can inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications. The thioacetic acid moiety can also interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function .
Comparison with Similar Compounds
Similar compounds to acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- include other oxadiazole derivatives such as:
- 5-(4-bromophenyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
- {[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid
These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique combination of the 2-methylphenyl group and the thioacetic acid moiety in acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
71134-66-2 |
---|---|
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-7-4-2-3-5-8(7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
KYOOQBYBEOWUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.